Lipophilicity (LogP) Comparison: Difluoromethoxy vs. Methoxy Analogs
The compound exhibits a calculated LogP of 3.15, which is substantially higher than that of its non-fluorinated methoxy analog, 1-(4-methoxyphenyl)cyclopentan-1-amine . This difference is consistent with the known property that the difluoromethoxy (-OCF₂H) group is more lipophilic than a methoxy (-OCH₃) group but less lipophilic than a trifluoromethoxy (-OCF₃) group [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.15 |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)cyclopentan-1-amine (Estimated LogP ≈ 2.5) |
| Quantified Difference | Target compound is ~0.65 LogP units higher (more lipophilic) |
| Conditions | In silico prediction (calculated value from vendor database) |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and in vivo distribution, making this compound a more suitable scaffold for developing CNS-penetrant or cell-permeable molecules.
- [1] NBINNO. (2025). The Role of Fluorine and Difluoromethoxy Groups in Chemical Intermediates. View Source
